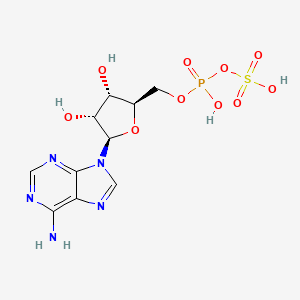

Adenosine-5'-phosphosulfate

Description

Structure

3D Structure

Properties

CAS No. |

485-84-7 |

|---|---|

Molecular Formula |

C10H14N5O10PS |

Molecular Weight |

427.29 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfo hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O10PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

IRLPACMLTUPBCL-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |

Other CAS No. |

485-84-7 |

physical_description |

Solid |

Synonyms |

5'-Phosphosulfate, Adenosine Adenosine 5' Phosphosulfate Adenosine 5'-Phosphosulfate Adenosine Phosphosulfate Adenylyl Sulfate Phospho Adenylsulfate Phospho-Adenylsulfate Phosphosulfate, Adenosine Sulfate, Adenylyl |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Adenosine-5'-phosphosulfate in Plant Sulfur Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of adenosine-5'-phosphosulfate (APS) in the intricate network of plant sulfur metabolism. From its initial synthesis to its function as a key intermediate, APS stands at a crucial metabolic crossroads, dictating the flow of sulfur into both primary and secondary metabolic pathways. This document provides a comprehensive overview of the core processes, detailed experimental protocols, and quantitative data to support researchers in their understanding and investigation of this vital metabolic pathway.

Introduction: The Significance of Sulfur in Plant Biology

Sulfur is an essential macronutrient for plant growth and development, serving as a vital component of amino acids (cysteine and methionine), vitamins, coenzymes, and various secondary metabolites. Plants acquire sulfur from the soil primarily in the form of inorganic sulfate. The assimilation of this sulfate into biologically useful organic compounds is a complex and highly regulated process, with this compound (APS) at its heart. Understanding the mechanisms governing APS metabolism is critical for developing strategies to enhance crop yield, improve nutritional value, and increase plant resilience to environmental stresses.

The Core of Sulfur Metabolism: The APS Pathway

The journey of sulfur in plants begins with the activation of sulfate, a thermodynamically unfavorable process, to form APS. This activated sulfate can then be channeled into two major pathways: the reductive assimilation pathway for the synthesis of essential amino acids and other primary metabolites, or the sulfation pathway for the production of a diverse array of sulfated secondary compounds.

Synthesis of this compound

The first committed step in plant sulfur assimilation is the synthesis of APS from ATP and inorganic sulfate. This reaction is catalyzed by the enzyme ATP sulfurylase (ATPS) .

ATP + SO₄²⁻ ⇌ APS + PPi

This reaction is reversible and has an unfavorable equilibrium. However, the rapid hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase and the subsequent metabolism of APS pull the reaction in the forward direction. In plants, ATPS isoforms are found in both the plastids and the cytosol, highlighting the compartmentalization of sulfur metabolism.[1][2]

The Reductive Assimilation Pathway: From APS to Cysteine

The primary fate of APS in plastids is its reduction to sulfite (SO₃²⁻), a key regulatory step in the sulfur assimilation pathway. This reaction is catalyzed by APS reductase (APR) , which utilizes reduced glutathione (GSH) as an electron donor.[3][4]

APS + 2GSH → SO₃²⁻ + AMP + GSSG

Sulfite is then further reduced to sulfide (S²⁻) by sulfite reductase (SiR) , a ferredoxin-dependent enzyme. Finally, sulfide is incorporated into the amino acid skeleton of O-acetylserine (OAS) by O-acetylserine (thiol) lyase (OASTL) to form cysteine. Cysteine serves as the central precursor for the synthesis of methionine, glutathione, and other essential sulfur-containing compounds.[5][6]

The Sulfation Pathway: APS as a Precursor for PAPS

Alternatively, APS can be phosphorylated by APS kinase (APK) to form 3'-phosphothis compound (PAPS).[7]

APS + ATP → PAPS + ADP

PAPS serves as the universal sulfate donor for the sulfation of a wide range of molecules, including flavonoids, glucosinolates, and brassinosteroids, catalyzed by various sulfotransferases (SOTs) .[5][8][9] These sulfated compounds play crucial roles in plant defense, signaling, and development.

Signaling Pathways and Regulatory Networks

The flux of sulfur through the APS pathway is tightly regulated to meet the metabolic demands of the plant and to adapt to changing environmental conditions. This regulation occurs at multiple levels, including gene expression, enzyme activity, and metabolite feedback.

References

- 1. The multi-protein family of sulfotransferases in plants: composition, occurrence, substrate specificity, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sulfur Assimilatory Metabolism. The Long and Smelling Road - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Coordinated Gene Networks Regulating Arabidopsis Plant Metabolism in Response to Various Stresses and Nutritional Cues - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Adenosine-5'-phosphosulfate in Microbial Sulfate Assimilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the microbial world, the assimilation of inorganic sulfate is a fundamental process for the biosynthesis of essential sulfur-containing organic molecules, such as cysteine and methionine. Central to this pathway is the activated sulfate intermediate, Adenosine-5'-phosphosulfate (APS). This technical guide provides an in-depth exploration of the function of APS in microbial sulfate assimilation, detailing the enzymatic reactions, regulatory mechanisms, and key metabolic branch points. The guide offers comprehensive experimental protocols for the characterization of the core enzymes involved and presents a consolidated summary of their kinetic properties. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this critical metabolic route, which holds potential as a target for novel antimicrobial drug development.

Introduction to Microbial Sulfate Assimilation

Sulfur is an essential element for all living organisms, forming a key component of amino acids (cysteine and methionine), cofactors (e.g., biotin, thiamine, and coenzyme A), and iron-sulfur clusters.[1] Most microorganisms assimilate inorganic sulfate from their environment and reduce it to sulfide, which is then incorporated into an organic backbone. This process, known as assimilatory sulfate reduction, is a crucial intersection of sulfur, carbon, and nitrogen metabolism.[2]

The pathway begins with the uptake of inorganic sulfate (SO₄²⁻) from the environment, which is then activated in the cytoplasm. This activation step is critical as it overcomes the high activation energy barrier for the reduction of the chemically stable sulfate ion. The activated intermediate, this compound (APS), lies at a pivotal branch point in sulfur metabolism.

The Core Pathway: Generation and Fates of APS

The formation and subsequent metabolism of APS involve a series of enzymatic reactions that are highly conserved across a wide range of microorganisms.

Activation of Sulfate: The Role of ATP Sulfurylase

The first committed step in sulfate assimilation is the activation of inorganic sulfate by ATP sulfurylase (EC 2.7.7.4) to form APS and pyrophosphate (PPi).[1][3] This reaction is energetically unfavorable and is driven forward by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.

Reaction: ATP + SO₄²⁻ ⇌ APS + PPi

The Metabolic Crossroads: Fates of APS

APS serves as a critical branch point in sulfur metabolism, leading to two primary fates:

-

Reductive Pathway: In many bacteria and plants, APS is directly reduced to sulfite (SO₃²⁻) and adenosine monophosphate (AMP) by the enzyme APS reductase (EC 1.8.4.9). This is a key regulatory step in the pathway.[4]

-

Phosphorylation Pathway: Alternatively, APS can be phosphorylated by APS kinase (EC 2.7.1.25) to form 3'-phosphothis compound (PAPS).[5] PAPS serves as a universal sulfate donor for the synthesis of sulfated esters and is the substrate for reduction in fungi and some bacteria.

The following diagram illustrates the central role of APS in the microbial sulfate assimilation pathway.

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of the sulfate assimilation pathway are dictated by the kinetic properties of its core enzymes. Understanding these parameters is crucial for identifying potential targets for drug development.

ATP Sulfurylase

ATP sulfurylase catalyzes the initial activation of sulfate. In many microorganisms, its activity is a key point of regulation.

| Microorganism | Km (Sulfate) (mM) | Km (ATP) (mM) | Vmax (U/mg) | Reference |

| Desulfovibrio piger Vib-7 | 2.93 | 0.45 | 1.27 | [6] |

| Desulfomicrobium sp. Rod-9 | 3.13 | 0.52 | 0.98 | [6] |

| Escherichia coli K-12 | - | - | - | [7] |

| Penicillium chrysogenum | - | - | - | [5] |

| Cabbage Leaf | - | - | 3.3 | [8] |

APS Reductase

APS reductase catalyzes the first committed step of the reductive branch of the pathway and is a major site of regulation.

| Microorganism | Km (APS) (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mycobacterium tuberculosis | 7.4 | - | - | [9] |

| Pseudomonas aeruginosa | 7.4 | - | - | [9] |

| E. coli (expressing plant APR) | - | - | - | [4] |

APS Kinase

APS kinase directs sulfur flux towards the synthesis of PAPS, the universal sulfate donor.

| Microorganism | Km (APS) (µM) | Km (ATP) (mM) | Reference |

| Penicillium chrysogenum | ~10 | 0.126 | [10] |

| Thiobacillus denitrificans | 10 | - | [11] |

| Rat Liver | 14 | 0.12 and 1.06 | [12] |

Regulation of the Microbial Sulfate Assimilation Pathway

The flux through the sulfate assimilation pathway is tightly regulated to meet the cell's demand for sulfur-containing compounds while avoiding the accumulation of toxic intermediates. Regulation occurs at multiple levels, including transcriptional control, allosteric regulation, and feedback inhibition.

Allosteric Regulation

-

ATP Sulfurylase: In some fungi, such as Penicillium chrysogenum, ATP sulfurylase is allosterically inhibited by PAPS, the end product of the phosphorylation branch.[5][13] This feedback mechanism helps to balance the flux between the reductive and phosphorylation pathways. The enzyme can exist in a high-affinity R state and a low-affinity T state, with PAPS stabilizing the T state.[3]

Feedback Inhibition

-

Cysteine and Glutathione: The end products of the pathway, cysteine and glutathione, act as feedback inhibitors.[2][14] High levels of these compounds can repress the expression of genes encoding sulfate transporters and key enzymes like ATP sulfurylase and APS reductase.[14][15]

The following diagram illustrates the key regulatory mechanisms of the pathway.

Experimental Protocols

Accurate measurement of the activity of the core enzymes in the sulfate assimilation pathway is essential for their characterization and for screening potential inhibitors.

Spectrophotometric Assay for ATP Sulfurylase Activity

This assay measures the production of ATP from APS and PPi in the reverse reaction, which is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

Principle: APS + PPi --ATP Sulfurylase--> ATP + SO₄²⁻ ATP + Glucose --Hexokinase--> ADP + Glucose-6-phosphate Glucose-6-phosphate + NADP⁺ --G6P Dehydrogenase--> 6-phosphoglucono-δ-lactone + NADPH + H⁺

The increase in absorbance at 340 nm due to the formation of NADPH is monitored.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl₂ (10 mM)

-

Glucose (10 mM)

-

NADP⁺ (1 mM)

-

APS (0.5 mM)

-

PPi (1 mM)

-

Hexokinase (2 units/mL)

-

Glucose-6-phosphate dehydrogenase (1 unit/mL)

-

Cell-free extract or purified enzyme

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, glucose, and NADP⁺.

-

Add hexokinase and glucose-6-phosphate dehydrogenase.

-

Add the cell-free extract or purified enzyme.

-

Incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding APS and PPi.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADPH formation (ε = 6.22 mM⁻¹cm⁻¹).

The following diagram outlines the workflow for the ATP sulfurylase assay.

Continuous Spectrophotometric Assay for APS Reductase Activity

This assay continuously monitors the production of sulfite from APS using a sulfite-selective colorimetric probe.

Principle: APS + 2 e⁻ --APS Reductase--> AMP + SO₃²⁻ SO₃²⁻ + Probe --> Colored Product

The increase in absorbance at a specific wavelength corresponding to the colored product is measured.

Reagents:

-

HEPES buffer (10 mM, pH 7.5)

-

Dithiothreitol (DTT) (25 µM) as a reducing agent

-

Thioredoxin (Trx) (10 µM)

-

APS (varied concentrations for kinetic studies)

-

Sulfite-selective probe (e.g., Lev-PNP)

-

Cell-free extract or purified APS reductase

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, DTT, Trx, and the sulfite-selective probe.

-

Add the cell-free extract or purified APS reductase.

-

Incubate at room temperature for 5 minutes.

-

Initiate the reaction by adding APS.

-

Immediately monitor the increase in absorbance at the appropriate wavelength for the probe used (e.g., 405 nm for p-nitrophenolate).

-

Calculate the enzyme activity based on the rate of formation of the colored product.

Assay for APS Kinase Activity

This is a coupled spectrophotometric assay that measures the production of ADP, which is then used to oxidize NADH.[6]

Principle: APS + ATP --APS Kinase--> PAPS + ADP ADP + Phosphoenolpyruvate --Pyruvate Kinase--> ATP + Pyruvate Pyruvate + NADH + H⁺ --Lactate Dehydrogenase--> Lactate + NAD⁺

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl₂ (10 mM)

-

KCl (100 mM)

-

Phosphoenolpyruvate (PEP) (1 mM)

-

NADH (0.2 mM)

-

ATP (1 mM)

-

APS (varied concentrations)

-

Pyruvate kinase (5 units/mL)

-

Lactate dehydrogenase (5 units/mL)

-

Cell-free extract or purified APS kinase

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, PEP, and NADH.

-

Add pyruvate kinase and lactate dehydrogenase.

-

Add the cell-free extract or purified enzyme.

-

Incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding ATP and APS.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Conclusion and Future Directions

This compound stands as a linchpin in the microbial assimilation of sulfate, dictating the flow of sulfur into either reductive pathways for amino acid biosynthesis or phosphorylation pathways for the creation of sulfated compounds. The enzymes responsible for the synthesis and conversion of APS, particularly ATP sulfurylase and APS reductase, are critical control points in this metabolic network and represent promising targets for the development of novel antimicrobial agents. The detailed kinetic data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate this essential pathway. Future research should focus on the structural and mechanistic details of these enzymes from a wider range of pathogenic microorganisms to facilitate the design of specific and potent inhibitors. A deeper understanding of the intricate regulatory networks governing sulfate assimilation will also be crucial for developing strategies to disrupt this vital process in microbial pathogens.

References

- 1. enzyme kinetic measurements: Topics by Science.gov [science.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]

- 5. Regulation of inorganic sulfate activation in filamentous fungi. Allosteric inhibition of ATP sulfurylase by 3'-phosphothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic properties of adenosine triphosphate sulfurylase of intestinal sulfate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP sulfurylase activity of sulfate-reducing bacteria from various ecotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP sulfurylase from higher plants : purification and preliminary kinetics studies on the cabbage leaf enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate Recognition, Protein Dynamics, and Iron-Sulfur Cluster in Pseudomonas aeruginosa Adenosine 5′-Phosphosulfate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate recognition, protein dynamics, and iron-sulfur cluster in Pseudomonas aeruginosa adenosine 5'-phosphosulfate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple sensitive fluorimetric assay of APS-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Feedback inhibition by thiols outranks glutathione depletion: a luciferase-based screen reveals glutathione-deficient γ -ECS and glutathione synthetase mutants impaired in cadmium-induced sulfate assimilation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Redox regulation of enzymes involved in sulfate assimilation and in the synthesis of sulfur-containing amino acids and glutathione in plants [frontiersin.org]

The Genesis of an Essential Molecule: A Technical Guide to the Discovery and History of Adenosine-5'-phosphosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-5'-phosphosulfate (APS) is a pivotal intermediate in the metabolic activation of sulfate, serving as the precursor to the universal sulfonate donor, 3'-phosphothis compound (PAPS). The discovery and characterization of APS in the mid-20th century were foundational to our understanding of sulfation pathways, which are integral to a vast array of biological processes, including detoxification, hormone regulation, and the structural integrity of connective tissues. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of APS, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

The existence of an "active sulfate" intermediate was postulated for several years before its definitive identification. The seminal work that elucidated the enzymatic synthesis and structure of this intermediate was published in 1958 by Phillips W. Robbins and Fritz Lipmann. Their research, using enzyme fractions from yeast, laid the groundwork for our current understanding of sulfate activation.

Key Milestones in the Discovery of APS:

-

Early 1950s: Initial studies suggest a metabolic pathway for the activation of inorganic sulfate.

-

1958: Robbins and Lipmann report the enzymatic synthesis of a key intermediate, which they identify as this compound (APS).[1]

-

1959: The chemical synthesis of APS is first reported by Reichard and Ringertz, providing a method for producing the compound for further study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of APS is essential for its study and application in research.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₅O₁₀PS | [2][3] |

| Molecular Weight | 427.29 g/mol | [2] |

| CAS Number | 485-84-7 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (50 mg/mL) | |

| λmax | 259 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 15.4 mM⁻¹cm⁻¹ at 259 nm, pH 7.0 (for the structurally similar PAPS) | |

| Stability | The phosphosulfate bond is labile to acid hydrolysis but is relatively stable at pH values > 6.5, with half-lives of several days.[5] | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of APS.

Enzymatic Synthesis of this compound (Robbins and Lipmann, 1958)

This protocol describes the preparation of the enzyme system from yeast and the subsequent synthesis of APS.

1. Preparation of Yeast Enzyme Fraction:

-

Autolyze baker's yeast in the presence of toluene.

-

Extract the autolysate with water and precipitate the enzyme with acetone at low temperature.

-

Redissolve the acetone powder in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Further purify the enzyme by ammonium sulfate fractionation.

2. Enzymatic Synthesis Reaction:

-

Reaction Mixture:

-

ATP: 10 µmoles

-

MgSO₄: 20 µmoles

-

Tris buffer (pH 8.0): 100 µmoles

-

Yeast enzyme fraction (containing ATP sulfurylase)

-

Total volume: 1.0 mL

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by heating at 100°C for 1 minute.

3. Isolation and Purification of APS:

-

Centrifuge the reaction mixture to remove precipitated protein.

-

Apply the supernatant to a Dowex-1-formate anion-exchange column.

-

Elute with a gradient of formic acid or ammonium formate.

-

Monitor the fractions for UV absorbance at 260 nm to identify the nucleotide-containing fractions.

-

Pool the APS-containing fractions and lyophilize.

Chemical Synthesis of this compound (Reichard and Ringertz, 1959)

This protocol outlines the first chemical synthesis of APS.

1. Reaction Setup:

-

Dissolve adenosine-5'-monophosphate (AMP) in a suitable non-aqueous solvent such as pyridine.

-

Add a sulfonating agent, such as a sulfur trioxide-pyridine complex.

-

Stir the reaction mixture at room temperature for several hours.

2. Product Isolation:

-

Precipitate the product by adding a non-polar solvent like ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with the non-polar solvent to remove unreacted starting materials and byproducts.

3. Purification:

-

Dissolve the crude product in water.

-

Purify by ion-exchange chromatography as described in the enzymatic synthesis protocol.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathway involving APS and the experimental workflow for its discovery.

Caption: The two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate, with APS as the key intermediate.

Caption: A logical flow diagram illustrating the key experimental steps that led to the discovery and identification of APS.

Conclusion

The discovery of this compound was a landmark achievement in biochemistry, providing the missing link in the understanding of sulfate activation. The pioneering work of Robbins, Lipmann, Reichard, and Ringertz not only elucidated a fundamental metabolic pathway but also provided the scientific community with the tools to study this pathway in detail. The experimental protocols and foundational knowledge established in these early studies continue to be relevant for researchers in drug development and various fields of biological science who investigate the critical roles of sulfation in health and disease.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Adenosine 5'-Phosphosulfate | C10H14N5O10PS | CID 10238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mzCloud – Adenosine 5' phosphosulfate [mzcloud.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Sulfation: Adenosine-5'-phosphosulfate as a Key Intermediate in PAPS Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is paramount for a myriad of biological processes, from xenobiotic detoxification to the regulation of hormones and the structural integrity of the extracellular matrix. The biosynthesis of PAPS is a critical cellular process, and its dysregulation is implicated in numerous diseases. Central to this synthesis is the intermediate molecule, this compound (APS). This technical guide provides a comprehensive examination of the pivotal role of APS in the PAPS synthesis pathway, detailing the enzymatic cascade, regulatory mechanisms, quantitative kinetics, and experimental methodologies for studying this vital metabolic intersection.

The PAPS Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The synthesis of PAPS from inorganic sulfate (SO₄²⁻) and adenosine triphosphate (ATP) is a two-step enzymatic process.[1] In many organisms, including fungi, bacteria, and plants, these two steps are catalyzed by two distinct enzymes: ATP sulfurylase and APS kinase.[2][3] However, in metazoans, these two enzymatic functions are consolidated into a single bifunctional enzyme known as PAPS synthase (PAPSS).[2][3] Humans express two isoforms of this enzyme, PAPSS1 and PAPSS2, which exhibit tissue-specific expression patterns.[1][4]

The two sequential reactions are as follows:

-

Adenosine 5'-phosphosulfate (APS) Formation: The first reaction is catalyzed by the ATP sulfurylase domain of PAPSS. This domain mediates the reaction between ATP and inorganic sulfate to form APS and pyrophosphate (PPi).[1][5] This reaction is thermodynamically unfavorable but is driven forward by the immediate hydrolysis of PPi by ubiquitous pyrophosphatases.[1]

ATP + SO₄²⁻ ⇌ APS + PPi

-

3'-phosphothis compound (PAPS) Formation: The second reaction is catalyzed by the APS kinase domain of PAPSS. This domain facilitates the phosphorylation of the 3'-hydroxyl group of APS using another molecule of ATP, resulting in the formation of PAPS and adenosine diphosphate (ADP).[6]

APS + ATP ⇌ PAPS + ADP

The overall reaction is:

2 ATP + SO₄²⁻ ⇌ PAPS + ADP + PPi

The Multifaceted Regulatory Role of APS

APS is not merely a passive intermediate in the PAPS synthesis pathway; it plays a crucial and complex regulatory role, acting as both an inhibitor and a stabilizer of PAPS synthase.[2]

-

Product Inhibition: APS acts as a potent product inhibitor of the ATP sulfurylase domain, exhibiting competitive inhibition with respect to both ATP and sulfate.[2][3]

-

Substrate Inhibition: For the APS kinase domain, APS acts as an uncompetitive substrate inhibitor.[2][3]

-

Enzyme Stabilization: Remarkably, APS has been identified as a highly specific stabilizer of bifunctional PAPS synthases.[2][7] It is thought to stabilize the APS kinase domain by forming a dead-end enzyme-ADP-APS complex at low concentrations (0.5-5 μM).[2][3] At higher concentrations, it may also bind to the catalytic center of the ATP sulfurylase domain.[2][3] This stabilizing effect is significant as PAPS synthases are naturally fragile enzymes.[7][8]

This dual functionality of APS highlights its importance in modulating the overall flux of the PAPS synthesis pathway and maintaining cellular homeostasis of sulfated molecules.

Quantitative Data on APS and PAPS Synthesis

The following table summarizes key quantitative data related to the kinetics and concentrations of APS in the context of PAPS synthesis.

| Parameter | Value | Organism/System | Reference |

| Steady-State APS Concentration | 1.6 μM | Human PAPS Synthase 1 (modeled) | [2][3] |

| APS Concentration under Sulfate Excess | Up to 60 μM | Human PAPS Synthase 1 (modeled) | [2][3] |

| APS Concentration for Maximal APS Kinase Activity | 15 μM | Human | [2][3] |

| Apparent Km of APS for APS Kinase | 16.8 - 17.6 μM | Human Liver Extracts | [9] |

| Apparent Km of Sulfate for PAPSS1 & PAPSS2b | 0.5 mM | Human (recombinant) | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers studying the PAPS synthesis pathway.

In Vitro Sulfotransferase Activity Assay (Phosphatase-Coupled)

This non-radioactive, high-throughput assay measures sulfotransferase activity by detecting the inorganic phosphate released from the reaction product PAP (3'-phosphoadenosine-5'-phosphate).[10]

Principle: Sulfotransferase + Acceptor Substrate + PAPS → Sulfated Product + PAP PAP + Phosphatase → AMP + Pi

Materials:

-

96-well microplate

-

Sulfotransferase enzyme

-

Acceptor substrate

-

PAPS

-

Assay Buffer (e.g., Tris-HCl with MgCl₂)

-

gPAPP (a phosphatase)

-

Malachite Green reagents (for phosphate detection)

-

Microplate reader

Procedure:

-

Prepare Reaction Mix: In a 96-well plate, prepare a reaction mixture containing the acceptor substrate, gPAPP, and PAPS in the assay buffer. A typical reaction volume is 25 µL.[10]

-

Initiate Reaction: Add the sulfotransferase enzyme to each well to start the reaction. For negative controls, add assay buffer instead of the enzyme.[10]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[10]

-

Stop and Develop Color: Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's instructions. This typically involves adding Reagent A, incubating for 10 minutes at room temperature, and then adding Reagent B.[10]

-

Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.[10]

-

Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate released in each reaction and calculate the sulfotransferase activity.[10]

Radioactive In Vitro Sulfotransferase Assay using [³⁵S]PAPS

This highly sensitive method directly measures the incorporation of a radiolabeled sulfate group from [³⁵S]PAPS into an acceptor substrate.[10]

Materials:

-

Microcentrifuge tubes

-

Sulfotransferase enzyme

-

Acceptor substrate

-

[³⁵S]PAPS

-

Reaction Buffer

-

Dilution Buffer

-

Stop Mixture

-

0.1 M Ba(OH)₂

-

0.1 M ZnSO₄

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare Enzyme and Substrates: Dilute the sulfotransferase enzyme in ice-cold dilution buffer. Prepare the acceptor substrate at the desired concentration.[10]

-

Set up Reaction: In a microcentrifuge tube, add 10 µL of the acceptor substrate solution.[10]

-

Add Enzyme: Add 100 µL of the diluted enzyme to the tube.[10]

-

Initiate Reaction: Start the reaction by adding 50 µL of a cocktail containing the reaction buffer and [³⁵S]PAPS (final concentration ~0.4 µM).[10]

-

Incubation: Incubate the reaction at 37°C for 20 minutes.[10]

-

Stop Reaction and Precipitate Unreacted [³⁵S]PAPS:

-

Quantify Incorporated Radioactivity: Carefully transfer 300 µL of the supernatant (containing the sulfated product) to a scintillation vial. Add 5 mL of scintillation fluid and measure the radioactivity (counts per minute, cpm) using a liquid scintillation counter.[10]

Direct Measurement of PAPS Generation by HPLC-Radiometry

This method allows for the direct quantification of [³⁵S]PAPS synthesized from inorganic [³⁵S]sulfate and ATP, separating it from the radiolabeled precursor by reversed-phase paired-ion HPLC.[11]

Principle: Enzyme source + [³⁵S]SO₄²⁻ + ATP → [³⁵S]PAPS + ADP + PPi The reaction mixture is then analyzed by HPLC with an on-line radiometric detector to quantify the amount of [³⁵S]PAPS produced.

Materials:

-

Enzyme source (e.g., tissue homogenate, purified PAPSS)

-

Inorganic [³⁵S]sulfate

-

ATP

-

Reaction buffer

-

HPLC system with a reversed-phase column and a paired-ion reagent

-

On-line radiometric detector

Procedure:

-

Reaction Setup: Incubate the enzyme source with inorganic [³⁵S]sulfate and ATP in a suitable reaction buffer.

-

Reaction Termination: Stop the reaction at various time points, typically by adding a quenching agent or by heat inactivation.

-

HPLC Analysis: Inject a known volume of the reaction mixture onto the HPLC system.

-

Separation and Detection: Separate [³⁵S]PAPS from unreacted [³⁵S]sulfate using a reversed-phase paired-ion chromatography method. Quantify the amount of [³⁵S]PAPS by on-line radiometric detection.[11]

-

Data Analysis: Calculate the rate of PAPS generation based on the amount of [³⁵S]PAPS produced over time.

Visualizing the PAPS Synthesis Pathway and Experimental Workflows

Signaling Pathway of PAPS Synthesis

Caption: The two-step enzymatic synthesis of PAPS from ATP and sulfate.

Experimental Workflow for In Vitro Sulfotransferase Assay (Phosphatase-Coupled)

Caption: Workflow for the non-radioactive sulfotransferase assay.

Logical Relationship of APS Regulation on PAPS Synthase

Caption: The dual regulatory effects of APS on PAPS synthase.

Conclusion

This compound is far more than a simple intermediate in the synthesis of the universal sulfonate donor, PAPS. Its intricate involvement in the regulation of PAPS synthase, acting as both an inhibitor and a stabilizer, underscores its critical role in maintaining the delicate balance of sulfation reactions within the cell. A thorough understanding of the kinetics, regulatory mechanisms, and experimental methodologies related to APS and PAPS synthesis is indispensable for researchers in drug development and various biomedical fields. This guide provides a foundational resource to aid in the investigation of this pivotal metabolic pathway and its implications for human health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound--a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 3'-Phosphothis compound - Wikipedia [en.wikipedia.org]

- 7. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of PAPS in vitro by human liver. Measurement by two independent assay procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Direct measurement and regulation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) generation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Subcellular Localization of Adenosine-5'-phosphosulfate (APS) Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine-5'-phosphosulfate (APS) is a critical intermediate in sulfur metabolism, standing at the crossroads of sulfate assimilation and sulfation pathways. The precise control of its synthesis, degradation, and utilization is paramount for cellular function, and this regulation is intricately linked to the subcellular compartmentalization of the enzymes involved. This technical guide provides a comprehensive overview of the subcellular localization of APS metabolism in both plant and mammalian systems. We delve into the spatial distribution of key enzymes—ATP sulfurylase, APS kinase, and sulfotransferases—supported by quantitative data, detailed experimental protocols, and visual representations of the underlying metabolic and experimental frameworks. Understanding the compartmentalization of APS metabolism is crucial for elucidating its role in physiological processes and for the development of novel therapeutic strategies targeting sulfation pathways.

Introduction

The metabolism of this compound (APS) encompasses its synthesis from ATP and inorganic sulfate, its phosphorylation to 3'-phosphothis compound (PAPS), and its role as a substrate for reduction in assimilatory pathways or as a precursor for the universal sulfonate donor, PAPS. The localization of these metabolic processes within distinct subcellular compartments allows for precise regulation and channeling of intermediates into specific pathways. This guide explores the subcellular geography of APS metabolism, highlighting the differences between plant and mammalian cells and providing the technical details necessary for its investigation.

Subcellular Localization of APS Metabolism Enzymes

The key enzymes governing APS metabolism exhibit distinct subcellular localization patterns that reflect their specific physiological roles.

ATP Sulfurylase (ATPS)

ATP sulfurylase catalyzes the initial step in the pathway: the activation of sulfate to form APS.

In Plants: Plant cells possess distinct isoforms of ATP sulfurylase located in two primary compartments: the cytosol and the chloroplasts.[1] The chloroplastidial form is predominantly associated with the reductive sulfate assimilation pathway, providing APS for the synthesis of cysteine and other sulfur-containing amino acids.[1][2] The cytosolic isoform is thought to be primarily involved in generating APS for the sulfation pathway, which produces a diverse array of sulfated secondary metabolites.[1][3] Quantitative studies in spinach have shown that the chloroplast isoform accounts for the vast majority of the total cellular ATP sulfurylase activity.[4]

In Mammals: In mammalian cells, ATP sulfurylase activity is part of a bifunctional enzyme called PAPS synthase (PAPSS), which also possesses APS kinase activity. This enzyme is primarily found in the cytosol, with dynamic localization of its isoforms between the cytoplasm and the nucleus.[5]

APS Kinase (APK)

APS kinase catalyzes the phosphorylation of APS to PAPS, the universal sulfonate donor for sulfotransferase reactions.

In Plants: Similar to ATP sulfurylase, APS kinase activity is also found in both the cytosol and plastids in plants, supporting the notion of parallel sulfate activation pathways in these compartments.[6]

In Mammals: As mentioned, the APS kinase in mammals is a domain of the bifunctional PAPS synthase (PAPSS). There are two isoforms, PAPSS1 and PAPSS2, which exhibit dynamic and distinct subcellular localizations.[5][7] Generally, PAPSS1 shows a predominant nuclear localization, while PAPSS2 is mainly found in the cytoplasm.[5][8] However, PAPSS2 can translocate to the nucleus, suggesting a regulated process and the potential for a nuclear sulfation pathway.[8] This differential localization is thought to play a role in providing PAPS to sulfotransferases in different cellular compartments.

Sulfotransferases (SULTs)

Sulfotransferases utilize PAPS to transfer a sulfonyl group to a wide range of acceptor molecules, including xenobiotics, steroids, and neurotransmitters.

In Mammals: Mammalian sulfotransferases are broadly categorized into two families based on their localization: cytosolic SULTs and Golgi-resident SULTs. Cytosolic SULTs are soluble enzymes responsible for the sulfation of small molecules.[5][9] The Golgi-associated sulfotransferases are integral membrane proteins that sulfate macromolecules such as proteins and glycosaminoglycans as they traverse the secretory pathway. The expression levels of different SULT isoforms vary significantly between tissues.[10][11]

Data Presentation: Quantitative Analysis of Enzyme Subcellular Distribution

The following tables summarize the quantitative data available on the subcellular distribution of the key enzymes in APS metabolism.

Table 1: Subcellular Distribution of ATP Sulfurylase Activity in Spinach Leaves

| Subcellular Fraction | Percentage of Total Activity (%) |

| Chloroplast | 85 - 90 |

| Cytosol | 10 - 15 |

Data sourced from Renosto et al. (1993).[4]

Table 2: Relative Abundance of ATP Sulfurylase Isoforms in Arabidopsis Leaves at Different Developmental Stages

| Plant Age (days) | Chloroplast Activity (nmol min⁻¹ mg⁻¹ protein) | Cytosolic Activity (nmol min⁻¹ mg⁻¹ protein) |

| 21 | ~35 | ~5 |

| 47 | ~20 | ~15 |

Data adapted from Rotte and Leustek (2000).[3]

Table 3: Subcellular Localization of Mammalian PAPS Synthase Isoforms

| Isoform | Predominant Localization | Other Localizations |

| PAPSS1 | Nucleus[5][8] | Cytoplasm |

| PAPSS2 | Cytoplasm[5][8] | Nucleus (translocatable)[8] |

Table 4: Expression Levels of Major Cytosolic Sulfotransferase Isoforms in Human Tissues (ng/mg cytosolic protein)

| SULT Isoform | Liver | Small Intestine | Kidney | Lung |

| SULT1A1 | 420 - 4900 | 19% of total SULTs | 40% of total SULTs | 20% of total SULTs |

| SULT1A3/4 | Absent | 31% of total SULTs | 28% of total SULTs | 19% of total SULTs |

| SULT1B1 | Present | 36% of total SULTs | 31% of total SULTs | 12% of total SULTs |

| SULT1E1 | Present | 8% of total SULTs | Absent | 40% of total SULTs |

| SULT2A1 | Present | 6% of total SULTs | Very low | 9% of total SULTs |

Data sourced from Cook et al. (2012).[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the subcellular localization of enzymes involved in APS metabolism.

Subcellular Fractionation of Plant Cells for Chloroplast and Cytosol Separation

This protocol is adapted from methods used for the separation of organelles from plant leaves, such as Arabidopsis.[3][12]

Materials:

-

Plant leaf tissue

-

Grinding buffer (e.g., 0.3 M sorbitol, 50 mM HEPES-KOH pH 7.5, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)

-

Miracloth

-

Percoll gradient solutions (e.g., 40% and 80% Percoll in grinding buffer)

-

Resuspension buffer (e.g., 0.3 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)

-

Refrigerated centrifuge

Procedure:

-

Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender.

-

Filter the homogenate through several layers of Miracloth to remove large debris.

-

Centrifuge the filtrate at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet intact chloroplasts.

-

The supernatant represents the crude cytosolic fraction. Clarify this fraction by further centrifugation at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria and other organelles. The resulting supernatant is the enriched cytosolic fraction.

-

Resuspend the chloroplast pellet in a small volume of grinding buffer and layer it onto a discontinuous Percoll gradient (e.g., 40%/80%).

-

Centrifuge the gradient at a higher speed (e.g., 2,500 x g) for 15 minutes at 4°C.

-

Intact chloroplasts will band at the interface of the two Percoll layers. Carefully collect this band.

-

Wash the purified chloroplasts by resuspending them in resuspension buffer and centrifuging at low speed to remove the Percoll.

-

The purity of the fractions should be assessed by marker enzyme assays (e.g., Rubisco for chloroplasts, and alcohol dehydrogenase for cytosol).

Subcellular Fractionation of Mammalian Cells for Nuclear and Cytosolic Separation

This protocol is a general method for obtaining nuclear and cytosolic extracts from cultured mammalian cells.[1][8]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)

-

Detergent (e.g., NP-40 or IGEPAL CA-630)

-

Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)

-

Refrigerated microcentrifuge

Procedure:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes to allow the cells to swell.

-

Add a small amount of detergent (e.g., 10% NP-40 to a final concentration of 0.5-1%) and vortex briefly to lyse the plasma membranes.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

The supernatant contains the cytosolic fraction. Transfer it to a new tube and clarify by centrifuging at a higher speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Wash the nuclear pellet with hypotonic lysis buffer to remove residual cytoplasmic contamination.

-

Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane and extract nuclear proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the nuclear debris. The supernatant is the nuclear extract.

-

Assess the purity of the fractions by Western blotting for marker proteins (e.g., Tubulin for cytosol and Lamin B1 or Histone H3 for the nucleus).

Indirect Immunofluorescence for PAPS Synthase Localization

This protocol provides a general framework for visualizing the subcellular localization of PAPSS1 and PAPSS2 in cultured mammalian cells.

Materials:

-

Cultured mammalian cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary antibody specific for PAPSS1 or PAPSS2

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fix cells grown on coverslips with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells a final time with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the slides using a fluorescence or confocal microscope.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows described in this guide.

Caption: Subcellular localization of APS metabolism in a plant cell.

Caption: Subcellular localization of APS metabolism in a mammalian cell.

Caption: Experimental workflow for subcellular fractionation.

Conclusion

The subcellular compartmentalization of APS metabolism is a key feature of its regulation in both plant and mammalian systems. In plants, the dual localization of ATP sulfurylase in the chloroplast and cytosol highlights the separation of reductive sulfate assimilation from the sulfation pathway. In mammals, the dynamic nuclear and cytosolic distribution of PAPS synthase isoforms suggests a sophisticated mechanism for providing PAPS to different cellular compartments, potentially including a previously underappreciated nuclear sulfation pathway. A thorough understanding of this spatial organization, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of sulfur metabolism and its implications for agriculture, human health, and drug development. Future research focusing on the precise quantification of enzyme distribution and the regulatory mechanisms governing their localization will undoubtedly provide further insights into the intricate control of these fundamental metabolic pathways.

References

- 1. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Human PAPS synthase isoforms are dynamically regulated enzymes with access to nucleus and cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) transport activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative tracking of protein trafficking to the nucleus using cytosolic protein delivery by nanoparticle-stabilized nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAPSS1 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Confocal microscopy to analyze cytosolic and nuclear calcium in cultured vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scian.cl [scian.cl]

- 11. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

The Evolutionary Odyssey of Adenosine-5'-phosphosulfate: A Cornerstone of Sulfur Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adenosine-5'-phosphosulfate (APS) pathway is a fundamental metabolic route for the assimilation of inorganic sulfate, a critical process for the biosynthesis of essential sulfur-containing compounds across all three domains of life. This guide delves into the evolutionary origins of this ancient pathway, exploring the phylogenetic relationships of its key enzymes, their structural diversity, and the intricate regulatory networks that govern its function. Understanding the evolutionary trajectory of the APS pathway not only provides insights into the early evolution of life but also presents opportunities for the development of novel therapeutic agents targeting this essential metabolic hub.

The Core Machinery: ATP Sulfurylase and APS Kinase

The APS pathway is initiated by the enzymatic activity of ATP sulfurylase (ATPS), which catalyzes the activation of inorganic sulfate by reacting it with ATP to form APS and pyrophosphate.[1] Subsequently, APS can be either reduced to sulfite by APS reductase in the assimilatory sulfate reduction pathway or phosphorylated to 3'-phosphothis compound (PAPS) by APS kinase (APSK).[2][3] PAPS serves as the universal sulfuryl donor for the synthesis of a wide array of sulfated molecules.[4]

The evolutionary history of the APS pathway is intrinsically linked to the evolution of its core enzymes, ATPS and APSK. Phylogenetic analyses reveal a complex evolutionary narrative characterized by gene duplication, fusion, fission, and horizontal gene transfer events.

Distribution and Diversification Across the Tree of Life

The APS pathway is widespread among bacteria, archaea, and eukarya, although its organization and the enzymes involved exhibit significant variation.

-

Bacteria: In many bacteria, ATPS and APSK are encoded by separate genes. The regulation of the pathway is often tightly controlled by the availability of sulfur sources and the demand for sulfur-containing metabolites.[5] Some bacteria possess a bifunctional enzyme, PAPS synthetase, where the ATPS and APSK domains are fused into a single polypeptide chain.[6]

-

Archaea: Sulfur metabolism in archaea is diverse and includes both assimilatory and dissimilatory sulfate reduction.[1][7][8] While many archaea possess the canonical APS pathway, some exhibit unique variations and novel enzymes involved in sulfur metabolism, reflecting their adaptation to extreme environments.[1][9]

-

Eukarya: In fungi and plants, ATPS and APSK are typically monofunctional enzymes.[3][10] Plants, for instance, have a well-characterized sulfate assimilation pathway where the flux is regulated at multiple levels, including sulfate uptake, enzyme expression, and allosteric regulation.[2][11][12] In contrast, metazoans exclusively utilize a bifunctional PAPS synthetase.[6] The presence of both monofunctional and bifunctional forms across different lineages suggests a dynamic evolutionary history involving gene fusion and fission events.[13][14]

Quantitative Insights into Enzyme Kinetics

The catalytic efficiencies of ATP sulfurylase and APS kinase vary across different organisms, reflecting their adaptation to diverse metabolic needs and environmental conditions. A summary of key kinetic parameters is presented below.

| Organism/Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| Desulfovibrio piger Vib-7 ATPS | Sulfate | 150 | 2.94 U/mg | [15] |

| ATP | 280 | [15] | ||

| APS | 110 | [15] | ||

| Pyrophosphate | 140 | [15] | ||

| Desulfomicrobium sp. Rod-9 ATPS | Sulfate | 180 | 2.94 U/mg | [15] |

| ATP | 310 | [15] | ||

| APS | 120 | [15] | ||

| Pyrophosphate | 160 | [15] | ||

| Glycine max (Soybean) ATPS1 | ATP | 380 ± 40 | 12.0 ± 0.3 s-1 | [3] |

| Sulfate | 1300 ± 100 | [3] | ||

| APS | 2.2 ± 0.2 | 4.3 ± 0.1 s-1 | [3] | |

| Pyrophosphate | 24 ± 2 | [3] | ||

| Thiobacillus denitrificans ATPS | APS | 1.8 ± 0.1 | 14 ± 0.2 µmol min-1 mg-1 | [16] |

| Pyrophosphate | 13 ± 1 | [16] | ||

| Thiobacillus denitrificans APSK | ATP | 1100 ± 100 | 1.3 ± 0.1 µmol min-1 mg-1 | [16] |

| APS | 3.5 ± 0.3 | [16] |

Experimental Protocols for Studying the APS Pathway

ATP Sulfurylase Activity Assay

This protocol outlines a common method for determining the activity of ATP sulfurylase by measuring the molybdate-dependent formation of pyrophosphate.[17]

Materials:

-

Chilled extraction buffer: 20 mM Tris-HCl (pH 8.0), 10 mM Na2EDTA, 2 mM dithiothreitol, and ~0.01 g/mL insoluble polyvinylpyrrolidone.

-

Reaction mixture: 80 mM Tris-HCl buffer (pH 8.0), 7 mM MgCl2, 5 mM Na2MoO4, 2 mM Na2-ATP, and 0.032 U/mL sulfate-free inorganic pyrophosphatase.

-

Crude enzyme extract.

Procedure:

-

Homogenize fresh tissue samples (e.g., plant leaves or roots) in chilled extraction buffer using a mortar and pestle on ice.

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Initiate the reaction by adding 0.1 mL of the crude extract to 0.5 mL of the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction at various time points and measure the amount of pyrophosphate produced using a suitable colorimetric assay.

-

Calculate the specific activity of ATP sulfurylase (e.g., in U/mg of protein).

Phylogenetic Analysis of ATPS and APSK

This protocol provides a general workflow for the phylogenetic analysis of ATP sulfurylase and APS kinase sequences.[6][18][19][20]

Procedure:

-

Sequence Retrieval: Obtain amino acid sequences of ATPS and APSK from various organisms representing the three domains of life from protein databases (e.g., NCBI, UniProt).

-

Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool such as ClustalW or MAFFT to identify conserved regions and evolutionary relationships.

-

Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods like Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).

-

Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or iTOL. Analyze the branching patterns to infer the evolutionary history of the enzymes, including gene duplication, loss, and horizontal gene transfer events.

Site-Directed Mutagenesis of ATP Sulfurylase

This protocol describes a method for introducing specific mutations into the gene encoding ATP sulfurylase to study the function of individual amino acid residues.[21][22][23][24][25]

Materials:

-

Plasmid DNA containing the wild-type ATPS gene.

-

Mutagenic oligonucleotide primers containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., Pfu polymerase).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

Procedure:

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid containing the desired mutation.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Functional Analysis: Express the mutant protein and perform functional assays (e.g., activity assays) to assess the impact of the mutation on enzyme function.

Visualizing the Evolutionary and Functional Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of the APS pathway's evolution, experimental investigation, and regulatory integration.

Figure 1: Proposed evolutionary history of the APS pathway enzymes.

Figure 2: Experimental workflow for investigating the APS pathway.

Figure 3: Simplified regulatory network of the APS pathway.

Conclusion and Future Directions

The evolutionary history of the this compound pathway is a testament to the dynamic nature of metabolic evolution. From its ancient origins to its diversification across the three domains of life, the APS pathway has been shaped by a complex interplay of vertical descent, horizontal gene transfer, and gene fusion/fission events. The structural and functional diversity of its core enzymes, ATP sulfurylase and APS kinase, highlights the remarkable adaptability of this central metabolic route.

For drug development professionals, the essentiality of the APS pathway in many pathogenic organisms, coupled with the structural differences between prokaryotic and eukaryotic enzymes, presents a promising avenue for the design of selective inhibitors. Further research into the unique regulatory mechanisms of the APS pathway in different organisms will undoubtedly uncover novel targets for therapeutic intervention. A deeper understanding of the evolutionary forces that have shaped this pathway will continue to provide a framework for both fundamental biological inquiry and the development of innovative biotechnological and biomedical applications.

References

- 1. Sulfur metabolism in archaea reveals novel processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The global integrative network: integration of signaling and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur assimilation - Wikipedia [en.wikipedia.org]

- 6. cs.ucsb.edu [cs.ucsb.edu]

- 7. Metabolism of sulfate-reducing prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfur metabolism in archaea reveals novel processes [ouci.dntb.gov.ua]

- 9. Frontiers | Physiology, Taxonomy, and Sulfur Metabolism of the Sulfolobales, an Order of Thermoacidophilic Archaea [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]

- 12. Sulfate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Atp Sulfurylase Activity Lab Report | ipl.org [ipl.org]

- 18. The Phylogenetic Extent of Metabolic Enzymes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phylogenetic analysis of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. experts.illinois.edu [experts.illinois.edu]

- 21. Deletion and site-directed mutagenesis of the ATP-binding motif (P-loop) in the bifunctional murine ATP-sulfurylase/adenosine 5'-phosphosulfate kinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. Site-Directed Mutagenesis [protocols.io]

- 24. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 25. bio.libretexts.org [bio.libretexts.org]

The Central Role of APS Reductase in Sulfate Assimilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Adenosine 5'-phosphosulfate (APS) reductase, a critical enzyme in the sulfur assimilation pathway. The content herein details its biochemical function, kinetic properties, and regulatory mechanisms, and offers comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers in academia and industry, particularly those involved in biochemistry, microbiology, plant sciences, and drug development targeting pathways involving sulfate metabolism.

Introduction to APS Reductase

Adenosine 5'-phosphosulfate (APS) reductase (EC 1.8.99.2) is a key enzyme that catalyzes the two-electron reduction of APS to sulfite and adenosine monophosphate (AMP).[1] This reaction is a pivotal step in both assimilatory and dissimilatory sulfate reduction pathways. In assimilatory sulfate reduction, which occurs in plants, fungi, and many bacteria, the produced sulfite is further reduced to sulfide, which is then incorporated into cysteine.[1][2] Cysteine serves as the precursor for the synthesis of other essential sulfur-containing biomolecules, including methionine and glutathione.[2][3] In dissimilatory sulfate reduction, carried out by sulfate-reducing bacteria, sulfite is the penultimate product in a pathway that utilizes sulfate as a terminal electron acceptor for anaerobic respiration.[1]

Given its central role in sulfur metabolism in many organisms and its absence in humans, APS reductase has emerged as a potential target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis.[1]

Mechanism of Action and Enzyme Structure

APS reductase catalyzes the following reaction:

APS + 2e⁻ → AMP + SO₃²⁻

The enzyme facilitates the transfer of two electrons to the sulfur atom of APS, leading to the cleavage of the phospho-sulfate bond. In plants and some bacteria, the electrons are often donated by glutathione or thioredoxin.[2][3] The reaction mechanism involves a nucleophilic attack of the flavin adenine dinucleotide (FAD) cofactor on the sulfur atom of APS.[4]

Structurally, APS reductases are often iron-sulfur flavoenzymes.[4][5] In many bacteria and archaea, the enzyme exists as a heterodimer, composed of an alpha and a beta subunit.[5] The larger alpha subunit typically contains the FAD-binding domain, while the smaller beta subunit houses iron-sulfur clusters, which are involved in electron transfer.[5] Plant APS reductases have a unique bipartite structure, consisting of an N-terminal domain with homology to PAPS reductases and a C-terminal domain that resembles thioredoxin.[2]

Quantitative Data on APS Reductase

The kinetic properties of APS reductase can vary significantly between different organisms and isoforms. The following table summarizes key kinetic parameters that have been reported in the literature. This data is crucial for comparative studies and for understanding the enzyme's efficiency and substrate affinity under various conditions.

| Organism/Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (µmol/min/mg) | kcat (s⁻¹) | Reference |

| Pseudomonas aeruginosa | APS | - | - | 5.8 | - | [6] |

| Catharanthus roseus (parΔ1) | APS | 2.5 ± 0.23 | 2.6 ± 0.14 | - | 126 min⁻¹ | |

| Catharanthus roseus (parΔ1) | Glutathione | 3000 ± 640 | - | - | - | |

| Catharanthus roseus (parΔ2) | Thioredoxin | 15.3 ± 1.27 | 0.6 ± 0.014 | - | - | |

| Desulfovibrio piger Vib-7 | APS | 4330 | 0.67 | 0.340 U/mL | - | [7] |

| Desulfomicrobium orale Rod-9 | APS | 3570 | 0.45 | - | - | [7] |

| Arabidopsis thaliana (leaf extract) | APS | 2060 | 14.5 nmol sulfite/mg/min | - | - | |

| Tomato (leaf extract) | APS | 2110 | 25.5 nmol sulfite/mg/min | - | - | |

| Sulfate-reducing bacteria/archaea | APS | - | - | 11-14 | - | [5] |

Note: The units for Vmax and Specific Activity can vary between publications. The reported values are as cited in the respective literature. "-" indicates that the data was not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for the purification and activity assay of APS reductase.

Purification of APS Reductase (General Protocol)

This protocol outlines a general strategy for the purification of APS reductase, which may need to be optimized for the specific enzyme source.

1. Cell Lysis and Crude Extract Preparation:

-

Harvest cells (e.g., bacterial pellet or plant tissue) and resuspend in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl, 1 mM DTT, and protease inhibitors).

-

Disrupt the cells using appropriate methods such as sonication, French press, or grinding in liquid nitrogen.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant, which is the crude cell extract.

2. Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to a desired saturation percentage (e.g., 40-70%). This step helps in the initial fractionation of proteins.

-

Stir for 30-60 minutes and then centrifuge to collect the precipitated protein.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 mM DTT).

3. Chromatographic Purification:

-

Ion-Exchange Chromatography: Load the resuspended protein onto an anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose) pre-equilibrated with the resuspension buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for APS reductase activity.

-

Affinity Chromatography (for recombinant tagged proteins): If the enzyme is expressed with a tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA agarose). Load the crude extract and wash the column extensively. Elute the tagged protein with a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).

-

Size-Exclusion Chromatography: As a final polishing step, load the active fractions from the previous step onto a size-exclusion column (e.g., Sephacryl S-200) to separate proteins based on their molecular size.

4. Purity Assessment:

-

Analyze the purified fractions by SDS-PAGE to assess purity. A single band corresponding to the expected molecular weight of APS reductase indicates a high degree of purity.

-

Determine the protein concentration using a standard method like the Bradford assay.

Non-Radioactive APS Reductase Activity Assay

This assay measures the production of sulfite from APS, which is detected colorimetrically.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

APS (Adenosine 5'-phosphosulfate) solution: 10 mM in water

-

GSH (Reduced Glutathione) solution: 100 mM in water

-

Fuchsin Reagent: Prepare by dissolving 0.1 g of basic fuchsin in 100 mL of 1.5 M HCl.

-

Formaldehyde solution: 2% (v/v) in water

-

Purified enzyme or cell extract

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture (total volume of 100 µL):

-

70 µL of Assay Buffer

-

10 µL of 10 mM APS solution (final concentration: 1 mM)

-

10 µL of 100 mM GSH solution (final concentration: 10 mM)

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 10 µL of the enzyme solution (purified protein or cell extract).

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Color Development:

-

Stop the reaction by adding 100 µL of Fuchsin Reagent.

-

Add 20 µL of 2% Formaldehyde solution.

-

Incubate at room temperature for 20 minutes to allow for color development. The sulfite produced reacts with the fuchsin-formaldehyde reagent to form a colored product.

-

-

Measurement:

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of sodium sulfite (e.g., 0-100 µM) to quantify the amount of sulfite produced in the enzymatic reaction.

-

-

Calculation of Activity:

-

Calculate the specific activity of the enzyme as µmoles of sulfite produced per minute per mg of protein.

-

Visualizations: Pathways and Workflows

Sulfate Assimilation Pathway

The following diagram illustrates the central position of APS reductase in the assimilatory sulfate reduction pathway.

Caption: The assimilatory sulfate reduction pathway.

Experimental Workflow for APS Reductase Characterization

This flowchart outlines a typical experimental workflow for the comprehensive characterization of APS reductase.

Caption: Workflow for APS reductase characterization.

Conclusion

APS reductase is a fascinating and vital enzyme in the sulfur metabolism of a wide range of organisms. Its unique structural features and central metabolic role make it a subject of ongoing research and a promising target for therapeutic intervention. The methodologies and data presented in this guide are intended to facilitate further investigation into the function and regulation of this important enzyme.

References

- 1. pnas.org [pnas.org]

- 2. Adenylylsulfate reductases from archaea and bacteria are 1:1 alphabeta-heterodimeric iron-sulfur flavoenzymes--high similarity of molecular properties emphasizes their central role in sulfur metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine-5′-Phosphosulfate- and Sulfite Reductases Activities of Sulfate-Reducing Bacteria from Various Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]

- 5. Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some physical and kinetic properties of adenylyl sulfate reductase from Desulfovibrio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disruption of Adenosine-5′-Phosphosulfate Kinase in Arabidopsis Reduces Levels of Sulfated Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The role of APS kinase in the phosphorylation of adenosine-5'-phosphosulfate

An In-depth Examination of the Phosphorylation of Adenosine-5'-phosphosulfate

This technical guide provides a comprehensive overview of this compound (APS) kinase, a pivotal enzyme in the sulfation pathway. It is intended for researchers, scientists, and drug development professionals, offering a deep dive into the enzyme's function, kinetics, regulation, and the methodologies used for its study.

Introduction: The Significance of Sulfation and the Central Role of APS Kinase

Sulfation is a fundamental biological process involving the addition of a sulfonate group to a wide array of molecules, including proteins, carbohydrates, lipids, and xenobiotics. This modification is critical for numerous physiological functions, such as detoxification, hormone regulation, cell signaling, and maintaining the structural integrity of the extracellular matrix. The universal donor for these sulfation reactions is 3'-phosphothis compound (PAPS).

The biosynthesis of PAPS is a two-step enzymatic pathway. First, ATP sulfurylase catalyzes the activation of inorganic sulfate to form this compound (APS). Subsequently, APS kinase phosphorylates APS at the 3'-hydroxyl group of the ribose moiety, yielding PAPS.[1][2][3] In many organisms, including fungi, bacteria, and plants, ATP sulfurylase and APS kinase are separate monofunctional enzymes.[4] In contrast, in metazoans, these two enzymatic activities are fused into a single bifunctional protein known as PAPS synthase (PAPSS).[3][4]

Given that the formation of PAPS is the rate-limiting step for most sulfation reactions, APS kinase plays a critical regulatory role in controlling the overall flux of the sulfation pathway. Understanding the intricacies of APS kinase function is therefore paramount for researchers investigating the myriad processes influenced by sulfation and for professionals developing therapeutic interventions targeting these pathways.

The Phosphorylation of this compound by APS Kinase

The core function of APS kinase is the ATP-dependent phosphorylation of APS to generate PAPS. This reaction consumes one molecule of ATP and proceeds as follows:

APS + ATP → PAPS + ADP

The reaction is catalyzed by the kinase domain, which possesses a conserved P-loop motif for ATP binding.[5] The kinetic mechanism of APS kinase has been studied in various organisms and generally follows a sequential ordered or random mechanism, often with substrate inhibition by APS at higher concentrations.[1][4] This substrate inhibition is a key regulatory feature, preventing the excessive accumulation of PAPS.

Quantitative Data on APS Kinase Kinetics

The kinetic parameters of APS kinase, including the Michaelis constant (Km) for its substrates (APS and ATP), the maximum reaction velocity (Vmax), and the catalytic rate constant (kcat), have been determined for the enzyme from various species. These parameters provide valuable insights into the enzyme's efficiency and its affinity for its substrates. A summary of available quantitative data is presented in the table below.

| Organism | Enzyme/Isoform | Km (APS) (µM) | Km (ATP) (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | Reference(s) |